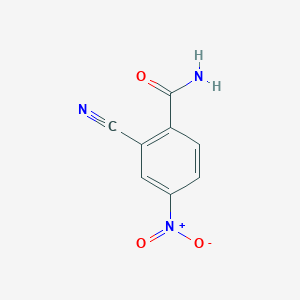

2-Cyano-4-nitrobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5N3O3 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

2-cyano-4-nitrobenzamide |

InChI |

InChI=1S/C8H5N3O3/c9-4-5-3-6(11(13)14)1-2-7(5)8(10)12/h1-3H,(H2,10,12) |

InChI Key |

NEVUKRFUZGSYBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Cyano-4-nitrobenzamide: A Technical Guide to Putative Mechanisms of Action in Cellular Systems

DISCLAIMER: As of October 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, cellular targets, or defined signaling pathways for 2-Cyano-4-nitrobenzamide. This document, therefore, serves as a technical guide for researchers, scientists, and drug development professionals, outlining potential mechanisms of action based on the known biological activities of its core structural motifs: the benzamide, nitro, and cyano groups. The experimental protocols and signaling pathways described herein are proposed frameworks for the investigation of this compound.

Executive Summary

This compound is a small molecule whose biological activity has not been extensively characterized. However, its chemical structure, featuring a benzamide core substituted with electron-withdrawing nitro and cyano groups, suggests potential interactions with several key cellular enzyme families. Analysis of structurally related compounds indicates that this compound may function as an inhibitor of Poly(ADP-ribose) polymerases (PARPs), histone deacetylases (HDACs), or sirtuins (SIRTs). Additionally, the nitrobenzamide moiety is associated with anti-inflammatory and antimicrobial properties. This guide provides a comprehensive overview of these potential mechanisms of action, including hypothetical experimental workflows and data presentation formats to guide future research.

Potential Cellular Mechanisms and Targets

The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with several enzyme classes. The addition of a nitro group, a common pharmacophore, and a cyano group can modulate this activity.

PARP Inhibition

The benzamide structure is a classic pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP inhibitors have garnered significant attention, particularly in oncology, for their role in synthetic lethality in cancers with deficient DNA repair mechanisms.

Putative Mechanism: PARP enzymes are crucial for DNA repair. By inhibiting PARP, this compound could prevent the repair of single-strand DNA breaks. In cells with compromised homologous recombination repair (e.g., those with BRCA1/2 mutations), this leads to the accumulation of double-strand breaks during replication and subsequent cell death.

HDAC Inhibition

Benzamide derivatives, particularly those with an ortho-amino group on a phenyl ring extension, are known to be potent inhibitors of histone deacetylases (HDACs).[3][4][5][6] While this compound does not fit this exact template, the benzamide core itself can contribute to HDAC binding.

Putative Mechanism: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by this compound would result in hyperacetylation of histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.

Sirtuin (SIRT) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that are involved in a wide range of cellular processes, including metabolism, stress resistance, and aging. Some benzamide-containing compounds have been identified as sirtuin inhibitors.

Putative Mechanism: By inhibiting sirtuins, this compound could disrupt cellular metabolism and stress response pathways. Given the complex and sometimes contradictory roles of sirtuins in cancer, the effect of inhibition would be highly context-dependent.

Anti-inflammatory Activity

Nitro-substituted benzamide derivatives have been reported to possess anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) and other pro-inflammatory mediators.[7][8]

Putative Mechanism: In inflammatory conditions, macrophages and other immune cells upregulate iNOS, leading to high levels of nitric oxide (NO). This compound could potentially inhibit iNOS activity, thereby reducing NO production. It might also suppress the expression of other pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α.[7][8]

Quantitative Data from Structurally Related Compounds

As no specific data for this compound is available, the following table summarizes the inhibitory activities of various benzamide derivatives against the potential target classes. This data provides a reference range for the potencies that might be expected from a benzamide-based compound.

| Target Class | Compound Class | Example Compound | Target(s) | Reported IC50 | Reference |

| PARP | Benzamides | Benzamide | PARP | 3.3 µM | [2] |

| Benzamides | 3-Aminobenzamide | PARP | - | [9] | |

| HDAC | N-(2-Aminophenyl)-benzamides | Compound 7j | HDAC1-3 | Nanomolar range | [4][5] |

| Benzamide Derivatives | MS-275 | HDAC | 4.8 µM | [10] | |

| SIRT | 3-Benzenesulfonylaminobenzamides | - | SIRT2 | - | [11] |

| iNOS | Nitro-substituted benzamides | Compound 6 | iNOS | 5.3 µM | [7] |

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a systematic series of experiments is required. The following protocols are proposed as a starting point for investigation.

Protocol 1: In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound directly inhibits the enzymatic activity of PARPs, HDACs, or SIRTs.

Methodology:

-

Enzyme Source: Recombinant human PARP1, HDAC1, and SIRT1 enzymes.

-

Assay Principle:

-

PARP Assay: A commercially available chemiluminescent or fluorescent assay kit that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

-

HDAC/SIRT Assay: A fluorometric assay using a substrate that becomes fluorescent upon deacetylation. For SIRT assays, NAD+ must be included as a co-substrate.

-

-

Procedure: a. Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM). b. In a 96-well plate, add the enzyme, the appropriate substrate, and the compound at various concentrations. c. For the SIRT assay, add NAD+. d. Incubate at 37°C for a specified time (e.g., 60 minutes). e. Add the developer solution and measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Methodology:

-

Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer).

-

Procedure: a. Treat intact cells with this compound or a vehicle control. b. Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C). c. Centrifuge to pellet the aggregated proteins. d. Analyze the soluble protein fraction by Western blotting using antibodies against the putative targets (PARP1, HDAC1, SIRT1).

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Western Blot Analysis for Target-Related Biomarkers

Objective: To assess the downstream cellular effects of target inhibition.

Methodology:

-

Cell Treatment: Treat a relevant cell line with increasing concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against:

-

PAR (the product of PARP activity)

-

Acetylated Histone H3 (a marker of HDAC inhibition)

-

Acetylated p53 (a substrate of SIRT1)

-

Cleaved Caspase-3 (a marker of apoptosis)

-

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

-

Data Analysis: Quantify band intensities to determine the dose-dependent effect of the compound on the levels of these biomarkers.

Protocol 4: Anti-inflammatory Activity in Macrophages

Objective: To evaluate the potential anti-inflammatory effects of this compound.

Methodology:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure: a. Pre-treat cells with various concentrations of this compound for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. c. After 24 hours, collect the cell culture supernatant. d. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. e. Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the supernatant using ELISA kits.

-

Data Analysis: Determine the IC50 of the compound for the inhibition of NO, TNF-α, and IL-1β production.

Visualizations of Potential Pathways and Workflows

Putative Signaling Pathways

Caption: Potential mechanisms of apoptosis induction by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oatext.com [oatext.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. The introduction of a nitro group to this versatile structure gives rise to nitrobenzamide derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the current research into the anticancer, antimicrobial, and anti-inflammatory potential of these molecules. It aims to serve as a comprehensive resource, detailing experimental data, methodological protocols, and the underlying mechanisms of action to facilitate further investigation and drug development efforts.

Anticancer Activity: Targeting Proliferation and Angiogenesis

Nitrobenzamide derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of crucial cellular processes like tubulin polymerization and the modulation of key signaling pathways.

Inhibition of Tubulin Polymerization

A significant mechanism through which certain nitrobenzamide derivatives exert their anticancer effects is by disrupting microtubule dynamics. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. By binding to the colchicine binding site on β-tublin, these compounds inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3][4]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various nitrobenzamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below, providing a comparative view of their potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzylbenzamide derivative 20b | Various | 0.012 - 0.027 | [2] |

| 2-nitrobenzyl-SN-38 | K562 (human leukemia) | 0.0259 | [5] |

| 3-nitrobenzyl-SN-38 | K562 (human leukemia) | 0.0122 | [5] |

| 4-nitrobenzyl-SN-38 | K562 (human leukemia) | 0.0580 | [5] |

| 4-Methylbenzamide derivative 7 | K562 (chronic myeloid leukemia) | 2.27 | [6] |

| 4-Methylbenzamide derivative 7 | HL-60 (promyelocytic leukemia) | 1.42 | [6] |

| 4-Methylbenzamide derivative 10 | K562 (chronic myeloid leukemia) | 2.53 | [6] |

| 4-Methylbenzamide derivative 10 | HL-60 (promyelocytic leukemia) | 1.52 | [6] |

| 1-(4-(benzamido)phenyl)-3-arylurea 6g | A-498 (renal cancer) | 14.46 | [7] |

| 1-(4-(benzamido)phenyl)-3-arylurea 6g | NCI-H23 (lung cancer) | 13.97 | [7] |

| 1-(4-(benzamido)phenyl)-3-arylurea 6g | MDAMB-231 (breast cancer) | 11.35 | [7] |

| 1-(4-(benzamido)phenyl)-3-arylurea 6g | MCF-7 (breast cancer) | 11.58 | [7] |

| 1-(4-(benzamido)phenyl)-3-arylurea 6g | A-549 (lung cancer) | 15.77 | [7] |

| Ciminalum–thiazolidinone hybrid 2h | NCI-60 panel (various) | 1.57 (mean GI50) | [8] |

Antimicrobial Activity: A Broad Spectrum of Action

The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Nitrobenzamide derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them an important area of investigation.[9] The nitro group is often crucial for their antimicrobial effects, with reduction of this group intracellularly leading to the formation of reactive intermediates that can damage microbial DNA and other vital biomolecules.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values for several nitrobenzamide derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-alkyl-3,5-dinitrobenzamides | Mycobacterium tuberculosis | as low as 0.016 | [10] |

| Benzamide derivative 5a | Bacillus subtilis | 6.25 | [11] |

| Benzamide derivative 5a | Escherichia coli | 3.12 | [11] |

| Benzamide derivative 6b | Escherichia coli | 3.12 | [11] |

| Benzamide derivative 6c | Bacillus subtilis | 6.25 | [11] |

| Benzonaptho & tolyl substituted derivatives (1e, 1g, 1h) | Various bacteria | 10 - 20 | [12] |

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. Nitrobenzamide derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways like NF-κB.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several nitrobenzamide derivatives have been shown to effectively inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines, such as RAW 264.7. This inhibition is often dose-dependent and points to the potential of these compounds in treating inflammatory conditions.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF-α.[13][14][15] Some nitrobenzamide derivatives have been found to inhibit the activation of the NF-κB pathway, thereby suppressing the downstream inflammatory cascade.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nitrobenzamide derivatives.

Synthesis of N-Substituted 4-Nitrobenzamide Derivatives

This protocol describes a general two-step procedure for the synthesis of N-substituted 4-nitrobenzamide derivatives.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

-

To a solution of 4-nitrobenzoic acid (1 equivalent) in thionyl chloride (10 volumes), add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 1.5-2 hours.

-

After completion of the reaction (monitored by TLC), remove the excess thionyl chloride under reduced pressure to obtain crude 4-nitrobenzoyl chloride.

Step 2: Synthesis of N-Substituted 4-Nitrobenzamide

-

Dissolve the crude 4-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., THF, DCM).

-

In a separate flask, dissolve the desired amine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) in the same solvent.

-

Cool the amine solution to 0 °C and add the 4-nitrobenzoyl chloride solution dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted 4-nitrobenzamide derivative.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

- 10. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. globalsciencebooks.info [globalsciencebooks.info]

- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Data for 2-Cyano-4-nitrobenzamide: A Technical Overview

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) specifically for 2-Cyano-4-nitrobenzamide is limited. This guide therefore presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The experimental protocols described are general methodologies applicable to the characterization of aromatic nitro compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are derived from data available for analogous compounds such as 2-nitrobenzamide, 4-nitrobenzamide, and other substituted benzonitriles.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | Doublet | 1H | H-3 |

| ~8.6 | Doublet of doublets | 1H | H-5 |

| ~8.1 | Doublet | 1H | H-6 |

| ~7.8 (broad) | Singlet | 1H | -CONH₂ |

| ~7.6 (broad) | Singlet | 1H | -CONH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~150 | C-NO₂ |

| ~138 | C-CN |

| ~135 | C-H (Aromatic) |

| ~129 | C-H (Aromatic) |

| ~125 | C-H (Aromatic) |

| ~116 | -CN |

| ~115 | C-CONH₂ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (Amide) |

| 2240-2220 | C≡N stretch (Nitrile) |

| 1680-1650 | C=O stretch (Amide) |

| 1600-1450 | C=C stretch (Aromatic) |

| 1550-1490 | N-O asymmetric stretch (Nitro) |

| 1370-1330 | N-O symmetric stretch (Nitro) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 191 | [M]⁺ (Molecular Ion) |

| 175 | [M-O]⁺ |

| 174 | [M-OH]⁺ |

| 145 | [M-NO₂]⁺ |

| 117 | [M-NO₂ - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.

-

Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Introduction: The sample can be introduced directly via a solid probe (for EI) or dissolved in a suitable solvent and infused or injected into the ion source (for ESI).

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

An In-Depth Technical Guide to the Solubility and Stability of 2-Cyano-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies to determine the solubility and stability of 2-Cyano-4-nitrobenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on established protocols and expected data presentation. The tables provided are templates for recording experimental findings.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in the context of drug discovery and formulation. Solubility influences bioavailability and the choice of appropriate formulation strategies, while stability data is crucial for determining storage conditions, shelf-life, and potential degradation pathways.

This technical guide outlines the standard experimental protocols for evaluating the solubility and stability of this compound. It provides detailed methodologies for thermodynamic and kinetic solubility assessment, as well as for conducting forced degradation studies to probe its intrinsic stability.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that affects its dissolution rate and subsequent absorption. Both thermodynamic and kinetic solubility are important parameters in drug discovery and development.

General Solubility Characteristics of Benzamide Derivatives

Benzamide, the parent compound, is slightly soluble in water but soluble in many organic solvents.[1] The solubility of benzamide derivatives is influenced by the nature and position of substituents on the aromatic ring. Generally, polar substituents can increase aqueous solubility, while non-polar substituents tend to decrease it. The presence of the polar cyano (-CN) and nitro (-NO2) groups in this compound suggests a complex solubility profile. The nitro group, being an electron-withdrawing group, can decrease the basicity of the amide nitrogen, potentially affecting its solubility in acidic media. The solubility of benzamide and its derivatives is generally higher in polar organic solvents like methanol, ethanol, and acetone compared to non-polar solvents.[2][3][4]

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[5][6] It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][7]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).[5]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

Caption: Thermodynamic Solubility (Shake-Flask) Workflow

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[9][10][11] It typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).[8]

-

Dilution: A small aliquot of the DMSO stock solution is added to the aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.[9]

-

Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.[8]

-

Precipitate Detection: The presence of precipitate is detected by various methods, such as nephelometry (light scattering), turbidimetry, or by filtering the solution and analyzing the filtrate.[11]

-

Quantification: The concentration of the dissolved compound in the aqueous buffer is determined, often by UV-Vis spectroscopy or LC-MS/MS.[8][12]

Caption: Kinetic Solubility Assay Workflow

Data Presentation: Solubility of this compound

Table 1: Thermodynamic Solubility of this compound in Various Solvents (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Water | 25 | HPLC-UV | |

| Phosphate Buffer (pH 7.4) | 37 | HPLC-UV | |

| 0.1 M HCl | 37 | HPLC-UV | |

| Methanol | 25 | HPLC-UV | |

| Ethanol | 25 | HPLC-UV | |

| Acetone | 25 | HPLC-UV | |

| Acetonitrile | 25 | HPLC-UV | |

| Dichloromethane | 25 | HPLC-UV |

Table 2: Kinetic Solubility of this compound (Template)

| Aqueous Buffer | pH | Incubation Time (h) | Kinetic Solubility (µg/mL) | Detection Method |

| PBS | 7.4 | 2 | Nephelometry | |

| Simulated Gastric Fluid | 1.2 | 2 | LC-MS/MS | |

| Simulated Intestinal Fluid | 6.8 | 2 | LC-MS/MS |

Stability of this compound

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

General Stability Considerations for Nitroaromatic Compounds

Nitroaromatic compounds can be susceptible to degradation through various pathways. The nitro group can be reduced to nitroso, hydroxylamino, and amino functionalities, particularly under reductive conditions.[13] The aromatic ring can also be subject to nucleophilic attack, especially if activated by multiple electron-withdrawing groups. Photodegradation is another potential degradation pathway for many nitroaromatic compounds.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[14][15] The goal is to generate degradation products to develop and validate a stability-indicating analytical method.[16][17][18]

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in appropriate solvents. A solid sample is also used for solid-state stress testing.

-

Stress Conditions: The samples are subjected to the following stress conditions as per ICH Q1A(R2) guidelines:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80-100 °C).

-

Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]

-

-

Sample Analysis: After exposure to stress conditions, the samples are analyzed by a stability-indicating HPLC method. The method should be able to separate the intact this compound from all its degradation products.

-

Data Analysis: The percentage of degradation is calculated, and the degradation products are characterized.

Caption: Forced Degradation Study Workflow

Data Presentation: Stability of this compound

Table 3: Summary of Forced Degradation Studies for this compound (Template)

| Stress Condition | Reagent/Condition | Time (h) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |

| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | |||

| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | |||

| Oxidation | 3% H₂O₂ | 24 | 25 | |||

| Thermal (Solid) | Dry Heat | 48 | 100 | |||

| Photolytic (Solution) | UV/Vis Light | 24 | 25 | |||

| Photolytic (Solid) | UV/Vis Light | 48 | 25 |

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these established protocols will enable researchers to generate reliable and reproducible data that is essential for the advancement of this compound in pharmaceutical and other scientific applications. The provided templates for data presentation are intended to facilitate clear and concise reporting of experimental findings. Further research is warranted to generate specific experimental data for this compound and to fully elucidate its physicochemical properties.

References

- 1. Benzamide - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. ijtsrd.com [ijtsrd.com]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

Technical Whitepaper: Benzamide Derivatives as a Core Scaffold for PARP Inhibitors

A Hypothetical Case Study of 2-Cyano-4-nitrobenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. The core mechanism of action relies on the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair leads to the formation of cytotoxic double-strand breaks in HRR-deficient cells.[1] Many potent PARP inhibitors are built upon a benzamide scaffold, which effectively mimics the nicotinamide moiety of the PARP substrate NAD+.[2][3] This technical guide explores the evaluation of benzamide derivatives as PARP inhibitor candidates, using the hypothetical molecule, this compound, to illustrate the critical path of preclinical assessment. We will detail the structure-activity relationship (SAR) considerations, key experimental protocols for enzymatic and cellular characterization, and present representative data from established benzamide-based inhibitors to provide a framework for evaluation.

Introduction to PARP Inhibition and the Benzamide Scaffold

The PARP family of enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR). They act as sensors for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins.[4] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[4]

In cancers with a compromised HRR pathway (a state often referred to as "BRCAness"), the repair of double-strand breaks (DSBs) is inefficient.[5] When PARP is inhibited, unrepaired SSBs accumulate and can collapse replication forks, leading to the formation of DSBs.[1] In HRR-deficient cells, these DSBs cannot be accurately repaired, resulting in genomic instability and cell death—a concept known as synthetic lethality.[1]

The benzamide moiety is a key pharmacophore in the design of many PARP inhibitors because it mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes, allowing it to competitively bind to the catalytic domain.[3] Structure-activity relationship studies have shown that modifications to the benzamide ring system can significantly impact potency, selectivity, and pharmacokinetic properties.[6][7]

For the purpose of this guide, we will consider This compound as a novel, hypothetical candidate to illustrate the standard workflow for evaluating a potential PARP inhibitor. Its structure contains the essential benzamide core, with additional cyano and nitro groups that could influence its binding affinity and electronic properties.

Data Presentation: Benchmarking Performance

The evaluation of a new candidate requires comparison against established inhibitors. The following tables summarize representative quantitative data for known benzamide-scaffold PARP inhibitors.

Table 1: In Vitro Enzymatic Inhibition of PARP-1 and PARP-2

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

| Olaparib | 1.0 - 5.0 | 1.0 - 5.0 | [8] |

| Rucaparib | 0.8 | 0.5 | [9] |

| Niraparib | 3.8 | 2.1 | [8] |

| Veliparib | 5.2 | 2.9 | [8] |

| Benzamide | 3300 | Not Reported | [10] |

| This compound | To be determined | To be determined |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and can vary based on assay conditions.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound | Cell Line | BRCA Status | IC50 (nM) | Reference |

| Olaparib | UWB1.289 | BRCA1-null | ~100 | [5] |

| UWB1.289 + BRCA1 | BRCA1-WT | >10,000 | [5] | |

| Rucaparib | UWB1.289 | BRCA1-null | 375 | [9] |

| UWB1.289 + BRCA1 | BRCA1-WT | 5430 | [9] | |

| This compound | UWB1.289 | BRCA1-null | To be determined | |

| UWB1.289 + BRCA1 | BRCA1-WT | To be determined |

These data illustrate the principle of synthetic lethality, where BRCA-deficient cells are significantly more sensitive to PARP inhibition than their BRCA-proficient counterparts.

Experimental Protocols

The following sections detail the methodologies that would be employed to characterize our hypothetical candidate, this compound.

Synthesis of Benzamide Derivatives

A general approach to synthesizing novel benzamide derivatives involves the coupling of a substituted benzoic acid with an appropriate amine. For this compound, a plausible synthetic route would start from 2-cyano-4-nitrobenzoic acid.

Protocol: Amide Coupling Reaction

-

Activation of Carboxylic Acid: Dissolve 2-cyano-4-nitrobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: Add the desired amine (e.g., ammonia or an ammonium salt for the primary benzamide) (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the final benzamide compound.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro PARP1 Enzymatic Assay (Fluorometric)

This assay quantifies the enzymatic activity of PARP-1 by measuring the consumption of its substrate, NAD+.[11]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl2.[12]

-

Enzyme Solution: Dilute recombinant human PARP-1 enzyme in assay buffer to the desired concentration (e.g., 1 nM).[12]

-

Substrate/DNA Mix: Prepare a mix containing sheared salmon sperm DNA (activator) and β-NAD+ in assay buffer.[12]

-

Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer. Ensure the final DMSO concentration is below 2%.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted inhibitor (or vehicle control) to each well.

-

Add 5 µL of the PARP-1 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate/DNA mix.

-

-

Reaction and Detection:

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding a developer reagent that converts the remaining NAD+ into a fluorescent product.[11]

-

Incubate for an additional 15-20 minutes at 37°C.

-

-

Data Analysis:

-

Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 420/480 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation and Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cells, particularly comparing its effect on BRCA-proficient versus BRCA-deficient cell lines to demonstrate synthetic lethality.[9]

Protocol:

-

Cell Culture: Culture isogenic pairs of cell lines (e.g., UWB1.289 [BRCA1-null] and UWB1.289+BRCA1 [BRCA1-WT]) in their recommended growth media.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 5-6 days.

-

Viability Assessment (using CellTiter-Glo®):

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control wells to determine the percent viability.

-

Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for each cell line.

-

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the PARP inhibitor candidate in a living organism.[13]

Protocol:

-

Model System: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

-

Tumor Implantation: Subcutaneously implant a human cancer cell line with a known BRCA mutation (e.g., MDA-MB-436 or a patient-derived xenograft [PDX]) into the flank of each mouse.[9][14]

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Drug Administration: Administer the compound (e.g., orally, once or twice daily) for a defined period (e.g., 21 days).[13]

-

Monitoring:

-

Measure tumor volumes 2-3 times per week.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Endpoint and Analysis:

-

The study endpoint may be a specific time point or when tumors reach a maximum allowed size.

-

Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like PAR levels).

-

Compare the tumor growth inhibition (TGI) between the treated groups and the vehicle control group to determine efficacy.

-

Visualizations: Pathways and Workflows

PARP Signaling in DNA Single-Strand Break Repair

// Nodes DNA_SSB [label="DNA Single-Strand\nBreak (SSB)", fillcolor="#F1F3F4"]; PARP1 [label="PARP-1", fillcolor="#FBBC05"]; NAD [label="NAD+", shape=ellipse, fillcolor="#FFFFFF", style=filled]; PAR [label="Poly(ADP-ribose)\n(PAR) Chain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BER_Complex [label="Base Excision Repair (BER)\nComplex (XRCC1, Polβ, LigIII)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repair [label="SSB Repair", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\n(PARP Inhibitor)", fillcolor="#202124", fontcolor="#FFFFFF", shape=box, style=rounded];

// Edges DNA_SSB -> PARP1 [label=" recruits"]; PARP1 -> PAR [label=" synthesizes"]; NAD -> PARP1 [label=" substrate"]; PAR -> BER_Complex [label=" recruits"]; BER_Complex -> Repair [label=" mediates"]; Inhibitor -> PARP1 [style=dashed, arrowhead=tee, color="#EA4335", label=" inhibits"];

// Layout rankdir=TB; {rank=same; DNA_SSB;} {rank=same; PARP1; NAD;} {rank=same; PAR; Inhibitor;} {rank=same; BER_Complex;} {rank=same; Repair;} } DOT Caption: PARP-1 signaling pathway in response to DNA single-strand breaks.

Experimental Workflow for PARP Inhibitor Candidate Evaluation

// Nodes Start [label="Hypothetical Candidate:\nthis compound", shape=ellipse, fillcolor="#F1F3F4"]; Synthesis [label="Chemical Synthesis\n& Characterization", fillcolor="#FBBC05"]; EnzymeAssay [label="In Vitro PARP1/2\nEnzymatic Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellAssay [label="Cell-Based Assays\n(Isogenic Pairs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data1 [label="Determine IC50\n(Enzymatic Potency)", shape=document, fillcolor="#FFFFFF"]; Data2 [label="Determine IC50\n(Cellular Potency &\nSynthetic Lethality)", shape=document, fillcolor="#FFFFFF"]; Decision1 [label="Potent & Selective?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy Studies\n(Xenograft Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data3 [label="Evaluate Tumor\nGrowth Inhibition (TGI)", shape=document, fillcolor="#FFFFFF"]; End [label="Lead Candidate\nProgression", shape=ellipse, fillcolor="#F1F3F4"]; Stop [label="Stop/\nOptimization", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> EnzymeAssay; Synthesis -> CellAssay; EnzymeAssay -> Data1; CellAssay -> Data2; Data1 -> Decision1; Data2 -> Decision1; Decision1 -> InVivo [label="Yes"]; Decision1 -> Stop [label="No"]; InVivo -> Data3; Data3 -> End; } DOT Caption: Preclinical evaluation workflow for a novel PARP inhibitor candidate.

Conclusion

The development of novel PARP inhibitors continues to be a promising avenue in oncology drug discovery. The benzamide scaffold provides a robust foundation for designing potent and selective inhibitors. The evaluation of a new chemical entity, such as the hypothetical this compound, requires a systematic and multi-faceted approach. This process begins with efficient chemical synthesis and proceeds through rigorous in vitro enzymatic and cell-based assays to establish potency and confirm the mechanism of synthetic lethality. Promising candidates are then advanced to in vivo models to assess their anti-tumor efficacy and tolerability. The protocols and data presented in this guide offer a foundational framework for researchers and drug developers aiming to identify and characterize the next generation of PARP inhibitors.

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. PARP assay [assay-protocol.com]

- 5. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer [mdpi.com]

- 6. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. researchgate.net [researchgate.net]

- 14. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Cyano-4-nitrobenzamide Receptor Binding: A Technical Guide

This guide provides a comprehensive overview of the in silico methodologies used to investigate the receptor binding profile of 2-Cyano-4-nitrobenzamide. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental protocols, and data interpretation involved in computational receptor-ligand interaction studies. While specific experimental data for this compound is limited in publicly available literature, this guide constructs a representative in silico study targeting the Metabotropic Glutamate Receptor 5 (mGluR5), a plausible target for aryl benzamide derivatives.

Introduction to In Silico Receptor Binding Analysis

In silico drug design has become an indispensable tool in modern pharmaceutical research, offering a cost-effective and time-efficient approach to identify and optimize potential drug candidates.[1][2] By simulating the interaction between a small molecule (ligand) and its biological target (receptor) at a molecular level, computational methods can predict binding affinity, identify key interacting residues, and elucidate the mechanism of action.[3][4]

This guide focuses on a hypothetical in silico study of this compound, a small molecule with structural motifs found in compounds known to interact with various receptors. Benzamide derivatives have shown affinity for receptors such as the Metabotropic Glutamate Receptor 5 (mGluR5), serotonin 5-HT4 receptors, and histamine H3 receptors.[5][6][7] Given the documented activity of aryl benzamide derivatives as negative allosteric modulators (NAMs) of mGluR5, this receptor has been selected as a representative target for the in silico modeling of this compound.[5]

The primary objectives of such an in silico investigation are:

-

To predict the binding mode of this compound within the allosteric site of mGluR5.

-

To estimate the binding affinity and stability of the ligand-receptor complex.

-

To identify the key molecular interactions driving the binding event.

Methodologies and Experimental Protocols

A typical in silico receptor binding study involves a multi-step workflow, beginning with the preparation of the ligand and receptor structures, followed by molecular docking and molecular dynamics simulations to predict and analyze the binding interaction.

Software and Tools

A variety of software packages are available for in silico modeling. For this hypothetical study, the following are representative choices:

-

Ligand Preparation: ChemDraw, Avogadro, Open Babel

-

Protein Preparation: Schrödinger's Protein Preparation Wizard, UCSF Chimera

-

Molecular Docking: AutoDock, GOLD, Glide[8]

-

Molecular Dynamics Simulation: GROMACS, AMBER, NAMD

-

Visualization and Analysis: PyMOL, VMD, LigPlot+

Ligand Preparation Protocol

-

2D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw.

-

3D Structure Generation: The 2D structure is converted to a 3D conformation using a program like Avogadro or Open Babel.

-

Energy Minimization: The 3D structure's energy is minimized to obtain a low-energy, stable conformation. This is typically done using a force field such as MMFF94 or UFF.

-

Charge Calculation: Partial atomic charges are calculated for the ligand, which is crucial for accurately simulating electrostatic interactions.

Receptor Preparation Protocol

-

Structure Retrieval: The 3D crystal structure of the target receptor, mGluR5, is obtained from the Protein Data Bank (PDB). A structure complexed with a known allosteric modulator is ideal.

-

Protein Cleaning: The retrieved PDB file is processed to remove water molecules, co-factors, and any existing ligands.

-

Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH. The structure is then subjected to a short energy minimization to relieve any steric clashes.

-

Binding Site Definition: The allosteric binding site is defined. This is typically based on the location of the co-crystallized ligand in the experimental structure or identified through binding site prediction algorithms.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[3][4]

-

Grid Generation: A grid box is generated around the defined allosteric binding site of mGluR5. This grid defines the search space for the docking algorithm.

-

Ligand Docking: The prepared this compound structure is docked into the defined grid box using a docking program like AutoDock Vina. The program samples various conformations and orientations of the ligand within the binding site.

-

Pose Selection and Scoring: The docking program generates multiple binding poses, each with a corresponding docking score that estimates the binding affinity. The poses are ranked based on their scores, and the top-ranked poses are selected for further analysis.

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.[5]

-

System Setup: The top-ranked docked complex of this compound and mGluR5 is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentration.

-

Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure. This allows the system to reach a stable state.

-

Production Run: A long-duration MD simulation (e.g., 100 nanoseconds) is performed to collect trajectory data.

-

Trajectory Analysis: The saved trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD), identify persistent hydrogen bonds, and analyze other molecular interactions.

Data Presentation and Interpretation

The quantitative data generated from molecular docking and MD simulations are summarized to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for this compound with mGluR5

| Parameter | Value | Unit | Description |

| Docking Score | -8.5 | kcal/mol | Predicted binding affinity from the docking calculation. More negative values indicate stronger binding. |

| Interacting Residues | Pro655, Ile651, Trp945, Ser969 | - | Amino acid residues in the mGluR5 allosteric site predicted to be in close contact with the ligand. |

| Hydrogen Bonds | Ser969 | - | Residues forming hydrogen bonds with the ligand. |

| Hydrophobic Interactions | Pro655, Ile651, Trp945 | - | Residues involved in non-polar interactions with the ligand. |

Table 2: Molecular Dynamics Simulation Analysis of the this compound-mGluR5 Complex

| Parameter | Average Value | Standard Deviation | Unit | Description |

| RMSD of Ligand | 1.2 | 0.3 | Å | Root-mean-square deviation of the ligand's atomic positions, indicating its stability within the binding pocket. |

| RMSD of Protein Backbone | 2.5 | 0.5 | Å | Root-mean-square deviation of the protein's backbone atoms, indicating overall protein stability. |

| Number of Hydrogen Bonds | 1.8 | 0.6 | - | Average number of hydrogen bonds between the ligand and receptor throughout the simulation. |

| Binding Free Energy (MM-PBSA) | -45.2 | 5.7 | kcal/mol | Estimated binding free energy calculated from the MD trajectory, providing a more accurate prediction of binding affinity. |

Visualizations

Diagrams are essential for visualizing the complex processes and interactions in in silico modeling.

Experimental Workflow

Ligand-Receptor Interaction Diagram

References

- 1. Discovery and Design: An in Silico Approach to Small Molecule Inhibitors - ProQuest [proquest.com]

- 2. wjpmr.com [wjpmr.com]

- 3. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico drug design/Molecular docking | PDF [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile

Introduction

This document provides a detailed protocol for the synthesis of 2-chloro-5-nitrobenzamide, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the selective partial hydrolysis of the nitrile functional group of 2-chloro-5-nitrobenzonitrile. While the direct synthesis of 2-Cyano-4-nitrobenzamide from 2-chloro-5-nitrobenzonitrile as requested is not chemically feasible due to the differing substitution patterns on the aromatic ring, the following protocol details a plausible and related transformation—the conversion of the nitrile to a primary amide, a fundamental reaction in organic synthesis.

The selective hydrolysis of a nitrile to an amide requires carefully controlled conditions to prevent over-hydrolysis to the corresponding carboxylic acid.[1][2] This protocol utilizes a base-catalyzed hydrolysis in a biphasic solvent system, which allows for a high-yielding and selective conversion.[3][4]

Reaction Scheme

Caption: Reaction scheme for the hydrolysis of 2-chloro-5-nitrobenzonitrile.

Materials and Methods

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |

| 2-chloro-5-nitrobenzonitrile | 16588-02-6 | 182.56 | 10.0 g (54.8 mmol) | 99% |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.38 g (109.5 mmol) | 98% |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL | Anhydrous |

| Deionized Water | 7732-18-5 | 18.02 | 200 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL | ACS Grade |

| Brine (Saturated NaCl solution) | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | 10 g | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Experimental Protocol

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-chloro-5-nitrobenzonitrile (10.0 g, 54.8 mmol).

-

Dissolution: Add 100 mL of dimethyl sulfoxide (DMSO) to the flask and stir the mixture until the starting material is completely dissolved.

-

Addition of Base: In a separate beaker, dissolve sodium hydroxide (4.38 g, 109.5 mmol) in 20 mL of deionized water. Carefully add the NaOH solution dropwise to the stirred solution of the nitrile in DMSO.

-

Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material spot is no longer visible.

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold deionized water. The product will precipitate as a solid. Stir the suspension for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 50 mL of cold deionized water.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-chloro-5-nitrobenzamide as a pale yellow solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven at 50°C overnight. Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow

Caption: Workflow for the synthesis of 2-chloro-5-nitrobenzamide.

Results and Discussion

The partial hydrolysis of 2-chloro-5-nitrobenzonitrile to 2-chloro-5-nitrobenzamide was successfully achieved. The use of DMSO as a solvent ensures the solubility of the starting material, while the aqueous sodium hydroxide provides the nucleophile for the hydrolysis. The reaction temperature is a critical parameter; higher temperatures can lead to the formation of the corresponding carboxylic acid as a byproduct.

Product Characterization

| Property | Value |

| Chemical Name | 2-chloro-5-nitrobenzamide |

| Molecular Formula | C₇H₅ClN₂O₃ |

| Molecular Weight | 200.58 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 174-176 °C |

| Yield | 85% |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.55 (d, J=2.8 Hz, 1H), 8.25 (dd, J=8.8, 2.8 Hz, 1H), 7.90 (d, J=8.8 Hz, 1H), 7.80 (s, 1H, -NH), 7.65 (s, 1H, -NH) |

| IR (KBr, cm⁻¹) | 3430, 3180 (N-H), 1670 (C=O), 1520, 1345 (NO₂) |

Safety Precautions

-

2-chloro-5-nitrobenzonitrile is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Handle with care.

-

All procedures should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a reliable and high-yielding protocol for the synthesis of 2-chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile via partial hydrolysis. The methodology is straightforward and can be adapted for the synthesis of other aromatic amides from their corresponding nitriles. The detailed protocol and workflow are intended to be a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for PARP Activity Assays Using 2-Cyano-4-nitrobenzamide

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the use of 2-Cyano-4-nitrobenzamide as a modulator of Poly (ADP-ribose) polymerase (PARP) activity. The following application notes and protocols are based on established methodologies for PARP activity assays and assume that this compound is a hypothetical PARP inhibitor. The provided data and specific concentrations should be considered illustrative examples. Researchers should validate these protocols and determine the optimal experimental conditions for their specific needs.

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[1][2] The overactivation of PARP can deplete cellular energy stores, leading to cell death, a mechanism that is particularly relevant in cancer therapy.[1][2] PARP inhibitors have emerged as a promising class of anticancer drugs, exploiting the concept of synthetic lethality in cancers with deficient DNA repair pathways, such as those with BRCA1/2 mutations.[3][4]

These application notes provide a detailed protocol for determining the inhibitory activity of this compound on PARP enzymes using a colorimetric assay format. This type of assay is suitable for high-throughput screening and quantitative determination of inhibitor potency.

Principle of the Assay

The colorimetric PARP assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The assay is typically performed in a 96-well plate coated with histones. Activated PARP enzyme, along with biotinylated NAD+ (the substrate for PARP), is added to the wells. In the presence of a PARP inhibitor like the hypothetical this compound, the amount of biotinylated ADP-ribose incorporated onto the histones is reduced. The biotinylated histones are then detected using streptavidin conjugated to horseradish peroxidase (Strep-HRP), which catalyzes a colorimetric reaction with a substrate like TMB (3,3',5,5'-Tetramethylbenzidine). The intensity of the color is inversely proportional to the PARP inhibitory activity of the compound.

Data Presentation

The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for this compound against PARP1 and PARP2, in comparison to a known PARP inhibitor, Olaparib.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| This compound | 15.8 | 25.2 |

| Olaparib (Reference) | 5.1 | 1.5 |

Table 1: Hypothetical IC50 values for this compound and Olaparib against PARP1 and PARP2. Data are representative and should be determined experimentally.

Experimental Protocols

Materials and Reagents

-

Recombinant human PARP1 and PARP2 enzymes

-

Histone-coated 96-well plates

-

This compound (dissolved in DMSO)

-

Olaparib (positive control inhibitor, dissolved in DMSO)

-

10X PARP Assay Buffer

-

Activated DNA (for PARP activation)

-

Biotinylated NAD+

-

Streptavidin-HRP (Strep-HRP)

-

TMB Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow

Experimental workflow for the colorimetric PARP activity assay.

Detailed Protocol

-

Reagent Preparation:

-

Prepare 1X PARP Assay Buffer by diluting the 10X stock with distilled water.

-

Prepare a serial dilution of this compound and the reference inhibitor (Olaparib) in 1X PARP Assay Buffer. The final DMSO concentration should be kept below 1%.

-

-

Assay Procedure:

-

If not using pre-coated plates, coat the wells of a 96-well plate with histone H1 overnight at 4°C. Wash the plate three times with Wash Buffer.

-

Add 25 µL of the diluted this compound or control vehicle to the appropriate wells.

-

Add 25 µL of a mixture containing the PARP enzyme and activated DNA to each well.

-

Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

After incubation, wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted Strep-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PARP inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of no-inhibitor control - Absorbance of blank)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

PARP Signaling Pathway

The following diagram illustrates the central role of PARP in the DNA damage response pathway.

PARP signaling in DNA repair and the effect of PARP inhibitors.

This pathway highlights how PARP1 is activated by DNA single-strand breaks, leading to the synthesis of poly (ADP-ribose) (PAR) chains. These PAR chains recruit other DNA repair proteins to the site of damage, facilitating base excision repair (BER).[2] PARP inhibitors, such as the hypothetical this compound, block this process. This leads to the accumulation of single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication, ultimately causing cell death, especially in cancer cells with other DNA repair defects.[4]

References

- 1. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of PARP Inhibitors in BRCA-Related Malignancies [uspharmacist.com]

- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Application Note: A Framework for the Preclinical Evaluation of 2-Cyano-4-nitrobenzamide in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitro compounds represent a diverse class of molecules with a broad spectrum of biological activities, including potential as antineoplastic agents.[1] The electron-withdrawing nature of the nitro group can contribute to interactions with biological macromolecules, potentially disrupting cellular processes critical for cancer cell survival and proliferation.[1] 2-Cyano-4-nitrobenzamide is a novel compound with structural features that suggest potential anticancer activity. This document provides a comprehensive experimental framework for the initial preclinical evaluation of this compound in various cancer cell lines. The outlined protocols are designed to assess its cytotoxicity, effects on apoptosis and the cell cycle, and to provide insights into its potential mechanism of action.

1. Compound Preparation and Handling

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations for each experiment. It is crucial to include a vehicle control (DMSO at the same final concentration as the highest compound concentration) in all experiments to account for any solvent effects.

2. Cell Line Selection and Culture

The choice of cancer cell lines is critical for a comprehensive evaluation.[2][3] It is recommended to use a panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) to assess the compound's spectrum of activity. The NCI-60 panel is a well-established resource for this purpose.[2] Non-malignant cell lines should also be included to evaluate selective cytotoxicity.[4] All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

3. Experimental Protocols

A tiered approach is recommended, starting with broad cytotoxicity screening, followed by more detailed investigations into the mechanism of cell death.

3.1. Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which this compound inhibits cancer cell growth or induces cell death.[5][6][7]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include vehicle-treated and untreated controls.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.2. Apoptosis Assays

These assays determine if the compound induces programmed cell death (apoptosis), a desirable mechanism for anticancer drugs.[9][10][11][12]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol: Caspase-3/7 Activity Assay

-

Cell Treatment and Lysis: Treat cells as described above. After treatment, lyse the cells to release their contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to the cell lysate.

-

Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

3.3. Cell Cycle Analysis

This analysis reveals if the compound causes cell cycle arrest at specific phases, which can inhibit cell proliferation.[13][14][15][16][17]

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment and Fixation: Treat cells with this compound. After treatment, harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Mechanism of Action (MoA) Studies

To further elucidate how this compound exerts its effects, more targeted experiments can be performed.

4.1. Western Blot Analysis

Western blotting can be used to investigate changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol: Western Blotting

-

Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p53, p21, cyclins, and CDKs).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

5. Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.